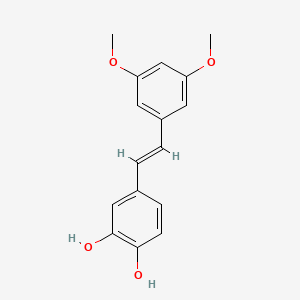

(E)-4-(3,5-Dimethoxystyryl)benzene-1,2-diol

Vue d'ensemble

Description

Le 3’-Hydroxypterostilbène est un composé stilbénique naturel, structurellement lié au resvératrol et au ptérostilbène. Il se caractérise par la présence de deux groupes hydroxyle et de deux groupes méthoxy sur ses cycles aromatiques. Ce composé a suscité un intérêt considérable en raison de ses puissantes activités biologiques, notamment ses propriétés anticancéreuses, anti-inflammatoires et antioxydantes .

Mécanisme D'action

Le mécanisme d’action du 3’-Hydroxypterostilbène implique plusieurs cibles et voies moléculaires :

Induction de l’Apoptose : Il induit l’apoptose dans les cellules cancéreuses en activant les caspases et en régulant à la baisse les protéines anti-apoptotiques.

Autophagie : Il favorise l’autophagie en modulant les voies de signalisation PI3K/Akt et MAPK.

Effets Anti-inflammatoires : Il inhibe la production de cytokines et d’enzymes pro-inflammatoires.

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : Le 3’-Hydroxypterostilbène peut être synthétisé par diverses réactions chimiques. Une méthode courante consiste à oxyder le ptérostilbène à l’aide d’acide 2-iodoxybenzoïque dans un solvant organique à température ambiante . Cette réaction donne le 3’-Hydroxypterostilbène avec une pureté élevée.

Méthodes de Production Industrielle : La production industrielle du 3’-Hydroxypterostilbène implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que des réactions de méthylation, de réarrangement et de décarboxylation-isomérisation .

Analyse Des Réactions Chimiques

Types de Réactions : Le 3’-Hydroxypterostilbène subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l’aide d’agents oxydants tels que l’acide 2-iodoxybenzoïque.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs tels que les halogènes ou les agents alkylants.

Réactifs et Conditions Courants :

Oxydation : Acide 2-iodoxybenzoïque dans un solvant organique à température ambiante.

Réduction : Borohydrure de sodium dans un solvant approprié.

Substitution : Halogènes ou agents alkylants dans des conditions contrôlées.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du ptérostilbène donne le 3’-Hydroxypterostilbène .

4. Applications de la Recherche Scientifique

Chimie : Il sert d’intermédiaire précieux dans la synthèse d’autres composés bioactifs.

Applications De Recherche Scientifique

Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.

Biology: It exhibits significant anticancer activity by inducing apoptosis and autophagy in cancer cells.

Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.

Comparaison Avec Des Composés Similaires

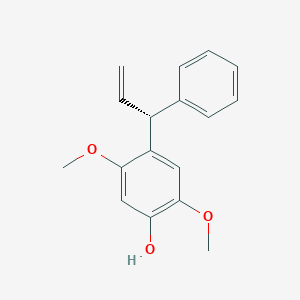

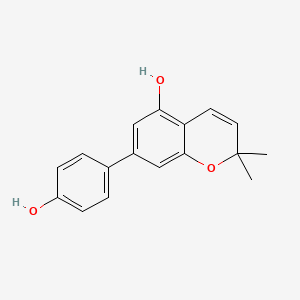

Le 3’-Hydroxypterostilbène est structurellement similaire à d’autres stilbènes tels que le resvératrol et le ptérostilbène. Il présente des propriétés uniques qui le distinguent de ces composés :

Ptérostilbène : Le 3’-Hydroxypterostilbène a des groupes hydroxyle supplémentaires, ce qui améliore son activité biologique par rapport au ptérostilbène.

Liste des Composés Similaires :

- Resvératrol

- Ptérostilbène

- Pinostilbène

Propriétés

IUPAC Name |

4-[2-(3,5-dimethoxyphenyl)ethenyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-13-7-12(8-14(10-13)20-2)4-3-11-5-6-15(17)16(18)9-11/h3-10,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRBFXIUUDJHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694080 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475231-21-1 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

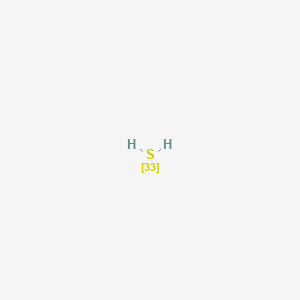

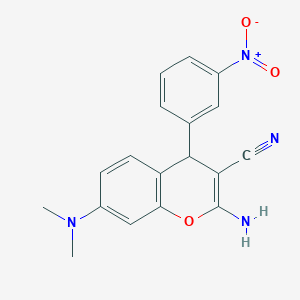

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

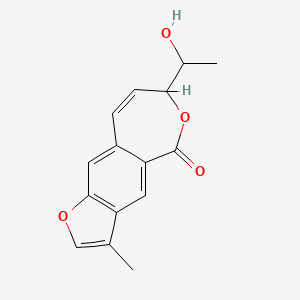

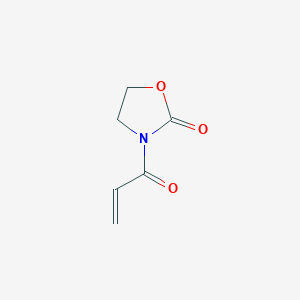

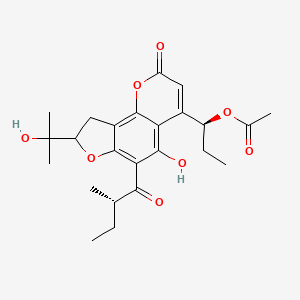

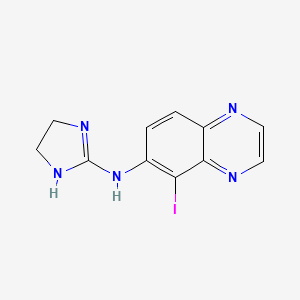

Feasible Synthetic Routes

Q1: What is the mechanism of action for 3'-Hydroxypterostilbene (3HPSB) and its downstream effects?

A1: 3HPSB exerts its effects primarily through the inhibition of the IL-6/STAT3 signaling pathway [, , ]. This leads to a reduction in the levels of inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) [, ]. Additionally, 3HPSB has been shown to induce apoptosis and autophagy in cancer cells [, ], and to modulate the gut microbiota [, ].

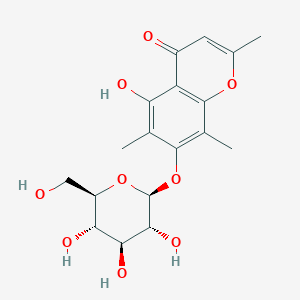

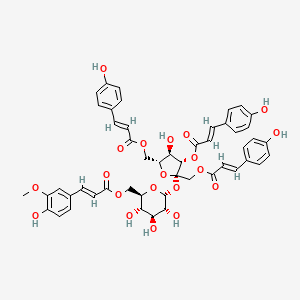

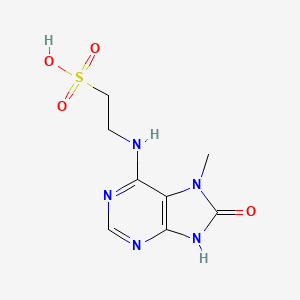

Q2: What are the structural characteristics of 3HPSB?

A2:

Q3: What is the efficacy of 3HPSB in in vitro and in vivo models?

A3:

- In vitro: 3HPSB demonstrates anti-proliferative and pro-apoptotic effects in various cancer cell lines, including ovarian, prostate, and colon cancer cells [, , , ]. It effectively inhibits cell growth and induces apoptosis in these models.

- In vivo: Studies using mouse models have shown that 3HPSB can suppress tumor growth in colon cancer xenografts []. It also exhibits protective effects against colitis [, , ], non-alcoholic fatty liver disease [], and skin carcinogenesis [].

Q4: What is known about the pharmacokinetics of 3HPSB, including its absorption, distribution, metabolism, and excretion (ADME)?

A4: While detailed pharmacokinetic studies are limited, a preliminary study in rats revealed that 3HPSB could be detected in both urine and serum samples, suggesting its absorption and systemic distribution []. Additionally, research has identified pinostilbene and 3'-hydroxypterostilbene as potential metabolites []. Further investigation is needed to fully elucidate the ADME profile of 3HPSB.

Q5: What are the potential applications of 3HPSB based on its pharmacological activities?

A5: 3HPSB shows promise for applications in several areas due to its diverse pharmacological activities:

- Anti-cancer agent: Its potent anti-proliferative, pro-apoptotic, and anti-tumorigenic effects in various cancer models suggest its potential as a therapeutic agent for cancer treatment [, , , ].

- Anti-inflammatory agent: 3HPSB effectively reduces inflammatory markers and ameliorates inflammation in models of colitis and other inflammatory diseases [, , ].

- Metabolic disorders: Its ability to ameliorate non-alcoholic fatty liver disease in mice highlights its potential for managing metabolic disorders [].

Q6: Is there any information available on the stability and formulation of 3HPSB?

A6: While specific data on 3HPSB's stability under various conditions is limited in the provided research, it's a common challenge for many polyphenols. Formulation strategies like encapsulation or complexation with carriers could potentially enhance its stability, solubility, and bioavailability. Further research is needed to explore and optimize 3HPSB formulations for improved therapeutic efficacy.

Q7: How does the structure of 3HPSB relate to its activity (SAR)?

A7: While specific SAR studies for 3HPSB are limited in the provided research, comparing its activity with related stilbenes like pterostilbene provides some insights [, , , ]. The presence of the catechol moiety (two hydroxyl groups on the aromatic ring) appears crucial for its potent antioxidant and anti-inflammatory effects. Additionally, the methoxy groups on the other aromatic ring likely contribute to its bioavailability and specific interactions with biological targets. Further investigations are needed to fully elucidate the SAR relationships for 3HPSB and guide the development of more potent and selective analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol](/img/structure/B1245769.png)

![2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine](/img/structure/B1245771.png)

![(2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide](/img/structure/B1245772.png)